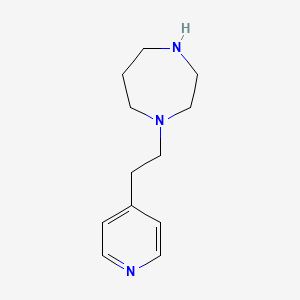

1-(2-Pyridin-4-ylethyl)-1,4-diazepane

Overview

Description

1-(2-Pyridin-4-ylethyl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a pyridine moiety

Mechanism of Action

Target of Action

It’s structurally related to compounds that have been found to interact with the mitogen-activated protein kinase 14 .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to downstream effects .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Compounds with similar structures have been found to exhibit a broad range of biological activities .

Biochemical Analysis

Biochemical Properties

1-(2-Pyridin-4-ylethyl)-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinase C (PKC) isoenzymes, which are crucial for cell signaling and regulation . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with metal ions, which further affects its biochemical behavior and interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation of proteins involved in cell polarity and migration . These effects are mediated through its interaction with specific kinases and other signaling molecules, leading to alterations in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biochemical properties . In in vitro and in vivo studies, the long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transport proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to particular cellular compartments or organelles through post-translational modifications and targeting signals . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridin-4-ylethyl)-1,4-diazepane typically involves the reaction of 2-(4-bromomethyl)pyridine with 1,4-diazepane under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the diazepane moiety. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridin-4-ylethyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, typically in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Scientific Research Applications

1-(2-Pyridin-4-ylethyl)-1,4-diazepane has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

- 1-(2-Pyridin-2-ylethyl)-1,4-diazepane

- 1-(2-Pyridin-3-ylethyl)-1,4-diazepane

- 1-(2-Pyridin-5-ylethyl)-1,4-diazepane

Uniqueness: 1-(2-Pyridin-4-ylethyl)-1,4-diazepane is unique due to the position of the pyridine ring, which influences its electronic properties and reactivity. This positional difference can lead to variations in biological activity and specificity, making it a valuable compound for targeted research and development.

Biological Activity

1-(2-Pyridin-4-ylethyl)-1,4-diazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a diazepane ring with a pyridine substitution at the 2-position. This unique structure is believed to contribute to its diverse biological activities.

The compound interacts with several molecular targets, particularly enzymes and proteins involved in key biochemical pathways. Notably, it has been linked to the modulation of mitogen-activated protein kinase (MAPK) pathways, which play crucial roles in cell signaling and regulation.

Key Mechanisms:

- Enzyme Interaction : It binds to active sites of enzymes, influencing their activity through conformational changes.

- Cell Signaling Modulation : The compound affects phosphorylation processes critical for cellular functions such as migration and polarity.

- Biochemical Pathways : It is involved in various pathways associated with antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication through modulation of host cell pathways. |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antidiabetic | Modulates glucose metabolism and insulin sensitivity in experimental models. |

Case Studies

Recent studies have provided insights into the biological efficacy of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) with IC50 values ranging from 5 µM to 20 µM.

- Anti-inflammatory Effects : A study on animal models showed that administration of the compound led to a marked reduction in edema and inflammatory markers compared to control groups.

- Antimicrobial Properties : The compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption : Rapidly absorbed following administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Predominantly excreted via renal pathways.

Dosage Effects

Dosage studies indicate that the biological effects of this compound are dose-dependent:

- Low Doses : Enhance enzyme activity and promote beneficial cellular functions.

- High Doses : Can lead to cytotoxic effects and disrupt normal metabolic processes.

Properties

IUPAC Name |

1-(2-pyridin-4-ylethyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-5-13-8-11-15(9-1)10-4-12-2-6-14-7-3-12/h2-3,6-7,13H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIHGLXGQQWYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429001 | |

| Record name | 1-(2-pyridin-4-ylethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887833-52-5 | |

| Record name | 1-(2-pyridin-4-ylethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.